Superior Potency: AMG-18's 5.9 nM IC50 vs. KIRA6's 0.6 µM IC50 for IRE1α RNase Inhibition
In a direct head-to-head comparison within the same study, AMG-18 inhibits IRE1α RNase activity with an IC50 of 5.9 nM, which is >100-fold more potent than the earlier inhibitor KIRA6 (IC50 = 0.6 µM) . This difference in biochemical potency translates to a significantly greater reduction in IRE1α-driven apoptosis in INS-1 cells .
| Evidence Dimension | IRE1α RNase inhibition (IC50) |
|---|---|
| Target Compound Data | 5.9 nM |
| Comparator Or Baseline | KIRA6: 600 nM (0.6 µM) |
| Quantified Difference | 101.7-fold greater potency |
| Conditions | In vitro biochemical RNase activity assay using a mini-substrate RNA |
Why This Matters
The >100-fold higher potency of AMG-18 enables the use of lower concentrations to achieve target engagement, reducing the risk of off-target effects and compound interference in cellular assays.
